molecular formula C13H16N2O3 B12499917 3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid

3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid

Cat. No.: B12499917
M. Wt: 248.28 g/mol
InChI Key: NXDBUBDGNGXDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₆N₂O₃ It is a derivative of benzoic acid, featuring a piperazine ring substituted with a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzoic acid derivatives and piperazine.

    Formation of Intermediate: The piperazine ring is functionalized with a methyl group and a ketone group through a series of reactions, including alkylation and oxidation.

    Coupling Reaction: The functionalized piperazine is then coupled with the benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but features a pyrazoline ring instead of a piperazine ring.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: This compound has a similar piperazine ring but differs in the substitution pattern and functional groups.

Uniqueness

3-Methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and a ketone group

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-methyl-4-(4-methyl-3-oxopiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H16N2O3/c1-9-7-10(13(17)18)3-4-11(9)15-6-5-14(2)12(16)8-15/h3-4,7H,5-6,8H2,1-2H3,(H,17,18)

InChI Key

NXDBUBDGNGXDFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCN(C(=O)C2)C

Origin of Product

United States

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